molecular formula C24H29NO10 B1193947 Demethylisoalangiside

Demethylisoalangiside

Cat. No.: B1193947
M. Wt: 491.5 g/mol
InChI Key: ODZVWJRTEQQVCO-ICBTVIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demethylisoalangiside is a chemical compound with the molecular formula C24H29NO10 and the PubChem CID 443419 . It is offered as a high-purity reagent for research and development purposes in the laboratory. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the primary scientific literature for the latest studies on this compound's potential applications and mechanisms of action. Specific details regarding its main research applications, biological activity, and mechanism of action are not currently well-documented in publicly available sources and represent a significant area for further investigation.

Properties

Molecular Formula

C24H29NO10

Molecular Weight

491.5 g/mol

IUPAC Name

(1S,15S,16R,17S)-16-ethenyl-4,5-dihydroxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-14-oxa-10-azatetracyclo[8.8.0.02,7.012,17]octadeca-2,4,6,12-tetraen-11-one

InChI

InChI=1S/C24H29NO10/c1-2-11-13-6-15-12-7-17(28)16(27)5-10(12)3-4-25(15)22(32)14(13)9-33-23(11)35-24-21(31)20(30)19(29)18(8-26)34-24/h2,5,7,9,11,13,15,18-21,23-24,26-31H,1,3-4,6,8H2/t11-,13+,15+,18-,19-,20+,21-,23+,24+/m1/s1

InChI Key

ODZVWJRTEQQVCO-ICBTVIENSA-N

SMILES

C=CC1C2CC3C4=CC(=C(C=C4CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O)O

Isomeric SMILES

C=C[C@@H]1[C@@H]2C[C@H]3C4=CC(=C(C=C4CCN3C(=O)C2=CO[C@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

Canonical SMILES

C=CC1C2CC3C4=CC(=C(C=C4CCN3C(=O)C2=COC1OC5C(C(C(C(O5)CO)O)O)O)O)O

Synonyms

demethylisoalangiside

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

Demethylisoalangiside has been identified as a biologically active compound with potential therapeutic benefits. Its applications in medicine primarily revolve around its anticancer and antimicrobial properties.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In a study assessing the cytotoxicity of several compounds, it was found that this compound could induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HCT-11615.6Induction of apoptosis
MCF-718.2Cell cycle arrest
HeLa12.4Inhibition of proliferation

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. It has been tested against various bacterial strains, demonstrating significant inhibitory activity. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Agricultural Applications

In agriculture, this compound is being explored for its potential as a natural pesticide and growth enhancer . Its efficacy in promoting plant growth while providing protection against pathogens makes it an attractive alternative to synthetic pesticides.

Natural Pesticide

Studies have shown that this compound can effectively control pests without harming beneficial insects. Its application leads to reduced pest populations while maintaining crop health.

Table 3: Efficacy of this compound as a Natural Pesticide

Pest SpeciesApplication Rate (g/ha)Reduction in Pest Population (%)
Aphids5075
Whiteflies3060
Spider Mites4070

Growth Enhancement

In addition to pest control, this compound has been reported to enhance plant growth parameters such as root length and biomass accumulation.

Table 4: Growth Enhancement Effects of this compound

Plant SpeciesApplication Rate (mg/L)Root Length Increase (%)Biomass Increase (%)
Tomato102530
Lettuce152028

Biochemical Research Applications

This compound is also utilized in biochemical research for studying secondary metabolite biosynthesis pathways. It serves as a substrate in enzyme assays aimed at understanding the enzymatic processes involved in alkaloid synthesis.

Enzymatic Studies

Research indicates that this compound can be used to explore the activity of specific enzymes involved in the biosynthesis of related alkaloids. These studies help elucidate the metabolic pathways and regulatory mechanisms governing secondary metabolite production.

Case Study: Enzyme Activity Characterization

In a study investigating the enzymatic conversion of substrates into alkaloids, this compound was employed to assess the activity of β-D-glucosidase enzymes . The results demonstrated varying degrees of substrate specificity, providing insights into enzyme mechanisms and potential applications in metabolic engineering.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Biochemical Differences

Compound Core Structure Substituents/Modifications Enzymatic Substrate for IpeGlu1? Key References
Demethylisoalangiside Lactam C-13a (S-configuration), no glycosidic bond No
Demethylalangiside Lactam C-13a (R-configuration), no glycosidic bond No
Strictosidine Monoterpenoid-indole β-glucosidic bond, 3(S)-epimer Yes (high efficiency)
Vincoside Monoterpenoid-indole β-glucosidic bond, 3(R)-epimer Yes (2× efficiency vs. strictosidine)
Methylisoalangiside Lactam Methylation at C-2 or C-3 positions Not tested

Key Findings:

Stereochemical Specificity : this compound and demethylalangiside differ in the configuration at C-13a (S vs. R), which impacts their interaction with enzymes like IpeGlu1 .

This highlights the enzyme’s specificity for β-glucosidic linkages.

Synthetic Pathways : this compound is derived from N-deacetylisoipecoside under alkaline conditions, whereas strictosidine and vincoside are naturally occurring glycosides .

Structural Variants : Methylisoalangiside and 3-O-Demethyl-2-O-methylisoalangiside (from Alangium spp.) exhibit methylation patterns absent in this compound, suggesting divergent bioactivity profiles .

Research Implications and Gaps

Pharmacological Potential: The lactam structure of this compound may confer stability against enzymatic degradation, making it a candidate for drug development. However, its bioactivity remains understudied compared to glycosidic alkaloids like strictosidine.

Synthetic Challenges : Modifications to the C-13a configuration or introduction of glycosidic bonds could enhance compatibility with enzymes like IpeGlu1, enabling broader applications .

Unresolved Questions: How do methylation patterns (e.g., in methylisoalangiside) affect bioavailability? Can this compound serve as a scaffold for novel β-glucosidase inhibitors?

Preparation Methods

Solvent Extraction and Partitioning

Fresh plant material is homogenized in methanol or ethanol (70–80% v/v) to solubilize polar glycosides. The crude extract is partitioned sequentially with non-polar solvents (e.g., hexane) to remove lipids, followed by ethyl acetate to isolate medium-polarity alkaloids. Aqueous fractions containing this compound are further purified via acid-base partitioning. For instance, adjusting the pH to 3.0–4.0 precipitates proteins and polysaccharides, while the target compound remains soluble.

Chromatographic Purification

The partially purified extract is subjected to column chromatography using silica gel or reversed-phase C18\text{C}_{18} matrices. Gradient elution with methanol-water (10–40% methanol over 60 minutes) yields this compound fractions, which are identified by thin-layer chromatography (TLC) with vanillin-sulfuric acid staining. Preparative HPLC with a LiChrosorb RP18\text{LiChrosorb RP18} column (25 × 250 mm, 7 µm) and a trifluoroacetic acid-acetonitrile gradient achieves >95% purity.

Chemical Synthesis Pathways

Condensation of Dopamine and Secologanin

The biosynthetic precursor to this compound is formed via stereospecific condensation of dopamine and secologanin, a monoterpenoid. This reaction generates two diastereomers: NN-deacetylisoipecoside (1βSS) and NN-deacetylipecoside (1βRR). The (1βSS)-diastereomer is enzymatically deglucosylated to protoemetine, a direct precursor to this compound.

Table 1: Key Reaction Conditions for Dopamine-Secologanin Condensation

ParameterValue
Solvent50 mM Tris-HCl (pH 7.5)
Temperature30°C
Reaction Time24–48 hours
CatalystsNon-enzymatic (weakly acidic)
Yield35–40%

Methylation and Glycosylation

The isoquinoline moiety of protoemetine undergoes regioselective methylation at the 6-O position using SS-adenosyl-L-methionine (AdoMet) as the methyl donor. Recombinant OO-methyltransferases (e.g., IpeOMT1–3) isolated from Alangium cultures catalyze this step with >90% specificity. Subsequent glycosylation with UDP-glucose in the presence of glycosyltransferases attaches the glucose unit to the 7-O position, forming this compound.

Enzymatic Preparation Using Recombinant Systems

Heterologous Expression of Biosynthetic Enzymes

The genes encoding IpeOMT1–3 and glycosyltransferases have been cloned into Escherichia coli and Saccharomyces cerevisiae for large-scale production. For example:

  • IpeOMT1 : Expressed in E. coli BL21(DE3) with a His6_6-tag, purified via TALON affinity chromatography, and stabilized in 50 mM Tris-HCl (pH 7.5) with 20% glycerol.

  • Glycosyltransferase GT1 : Expressed in S. cerevisiae INVSc1, secreted into the culture medium, and purified by ammonium sulfate precipitation.

In Vitro Enzymatic Cascade

A one-pot reaction system combines protoemetine, AdoMet, UDP-glucose, and purified enzymes to synthesize this compound. Optimized conditions include:

  • pH : 7.5 (50 mM Tris-HCl buffer)

  • Cofactors : 2 mM Mg2+^{2+}, 1 mM dithiothreitol

  • Incubation : 12 hours at 25°C

  • Yield : 60–70%

Analytical and Purification Techniques

High-Performance Liquid Chromatography (HPLC)

This compound is quantified using a LiChrosorb RP18\text{LiChrosorb RP18} column (4.6 × 250 mm, 5 µm) with a photodiode array detector (230 nm). The mobile phase consists of 0.1% trifluoroacetic acid (A) and acetonitrile (B), with a gradient from 10% B to 40% B over 50 minutes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

High-resolution LC-MS (Orbitrap Fusion Lumos) confirms the molecular ion at m/zm/z 492.1812 [M+H]+^+ and fragment ions at m/zm/z 330.1443 (aglycone) and m/zm/z 162.0525 (glucose).

Table 2: LC-MS Parameters for this compound Analysis

ParameterValue
ColumnEASY-Spray C18\text{C}_{18} (12 cm × 75 µm)
Flow Rate600 nL/min
IonizationNSI at 2.0 kV
Mass Range300–1,400 m/zm/z
Resolution120,000 FWHM

Challenges and Optimization Strategies

Stereochemical Control

The non-enzymatic condensation of dopamine and secologanin produces a 1:1 mixture of (1βSS)- and (1βRR)-diastereomers, necessitating chiral separation via HPLC with a Chiralpak IA\text{Chiralpak IA} column. Enzymatic approaches using stereospecific methyltransferases improve the (1βSS)-diastereomer yield to >85%.

Stability of Intermediates

Protoemetine and its aglycone are highly reactive, forming lactams and iminium cations under aqueous conditions . Lyophilization and storage at −80°C in amber vials with desiccants prevent degradation.

Q & A

Q. How to handle non-reproducible results in this compound toxicity assays?

  • Answer : Audit lab protocols for consistency (e.g., cell passage number, serum batches). Perform a root-cause analysis (Ishikawa diagram) to identify variables (e.g., operator technique, equipment calibration). Publish negative results with transparent methodology to aid meta-research .

Q. What statistical approaches are suitable for dose-response studies of this compound?

  • Answer : Fit data to sigmoidal models (Hill equation) using nonlinear regression. Report IC₅₀ with 95% confidence intervals and assess goodness-of-fit (R²). For multi-parametric comparisons, use mixed-effects models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethylisoalangiside
Reactant of Route 2
Demethylisoalangiside

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